molecular formula C22H23NO4 B12897691 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid

Cat. No.: B12897691
M. Wt: 365.4 g/mol
InChI Key: HXXYPJMFFRRZKX-UHFFFAOYSA-N
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Description

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hexyl chain, hydroxy groups, and a quinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-hexyl-2-hydroxybenzaldehyde with 8-hydroxyquinoline-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)propanoic acid: Shares the phenolic structure but lacks the quinoline moiety.

    2-Hydroxy-5-nonylacetophenone: Similar hydroxy and alkyl groups but different core structure.

Uniqueness

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is unique due to the combination of its hexyl chain, hydroxy groups, and quinoline carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(5-hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-2-3-4-5-7-14-10-11-19(24)17(12-14)18-13-16(22(26)27)15-8-6-9-20(25)21(15)23-18/h6,8-13,24-25H,2-5,7H2,1H3,(H,26,27)

InChI Key

HXXYPJMFFRRZKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)O)C2=NC3=C(C=CC=C3O)C(=C2)C(=O)O

Origin of Product

United States

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